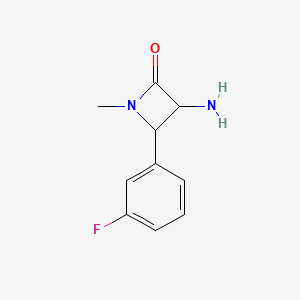
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one est un composé organique synthétique qui appartient à la classe des azétidinones. Les azétidinones sont des lactames à quatre chaînons, qui sont des amides cycliques. Ce composé se caractérise par la présence d’un groupe amino, d’un groupe fluorophényle et d’un groupe méthyle liés au cycle azétidinone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one implique généralement les étapes suivantes :
Formation du cycle azétidinone : Le cycle azétidinone peut être synthétisé par une réaction de cyclisation impliquant un précurseur de β-lactame.
Introduction du groupe fluorophényle : Le groupe fluorophényle peut être introduit par une réaction de couplage de Suzuki-Miyaura, qui implique la réaction d’un dérivé d’acide boronique avec un précurseur halogéné en présence d’un catalyseur au palladium.
Amination : Le groupe amino peut être introduit par une réaction de substitution nucléophile utilisant une source d’amine appropriée.
Méthodes de production industrielle
La production industrielle de la 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one peut impliquer des procédés en lot à grande échelle ou des procédés à écoulement continu. Ces méthodes optimisent généralement les conditions réactionnelles telles que la température, la pression et la concentration du catalyseur afin d’obtenir des rendements et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle azétidinone en un cycle azétidine.
Substitution : Les groupes amino et fluorophényle peuvent participer à des réactions de substitution nucléophile et électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs comme les agents halogénants (par exemple, la N-bromosuccinimide) et les nucléophiles (par exemple, les amines) sont utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Formation de dérivés oxo.
Réduction : Formation de dérivés azétidine.
Substitution : Formation d’azétidinones substituées avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction en synthèse organique et comme précurseur pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme intermédiaire pharmaceutique potentiel pour le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
3-Amino-4-(3-fluorophenyl)-1-methylazetidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de la 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en inhibant les enzymes ou les récepteurs, ce qui conduit à la modulation des processus biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement ses effets.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-4-(3-chlorophényl)-1-méthylazétidin-2-one : Structure similaire avec un atome de chlore au lieu d’un atome de fluor.
3-Amino-4-(3-bromophényl)-1-méthylazétidin-2-one : Structure similaire avec un atome de brome au lieu d’un atome de fluor.
3-Amino-4-(3-méthylphényl)-1-méthylazétidin-2-one : Structure similaire avec un groupe méthyle au lieu d’un atome de fluor.
Unicité
La 3-Amino-4-(3-fluorophényl)-1-méthylazétidin-2-one est unique en raison de la présence du groupe fluorophényle, qui confère des propriétés électroniques et stériques distinctes.
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-amino-4-(3-fluorophenyl)-1-methylazetidin-2-one |
InChI |
InChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-3-2-4-7(11)5-6/h2-5,8-9H,12H2,1H3 |
Clé InChI |
MOWKJDMCJAISNC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(C(C1=O)N)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


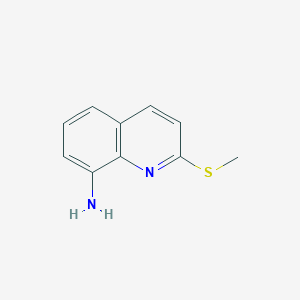
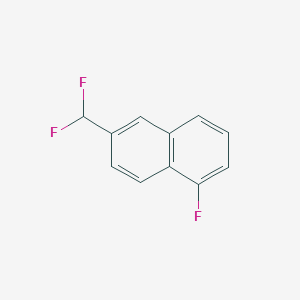

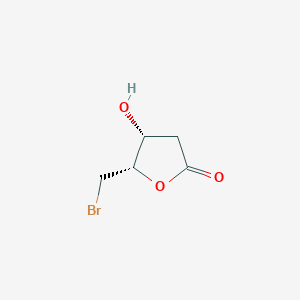
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)



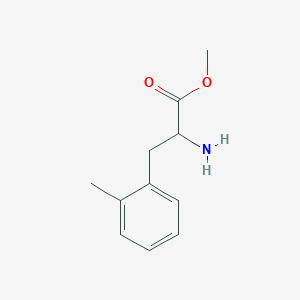


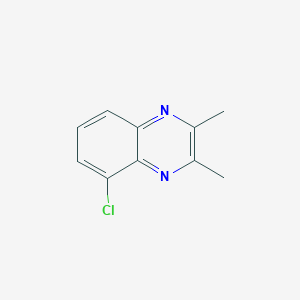
![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
